molecular formula C13H16N2 B11898228 6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine

6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine

Cat. No.: B11898228
M. Wt: 200.28 g/mol
InChI Key: ASHSHDWZLHSXCL-UHFFFAOYSA-N
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Description

6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of nitrogen atoms in the heterocyclic ring system makes these compounds highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups into the heterocyclic ring, leading to a wide range of derivatives.

Scientific Research Applications

6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a core structure in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrogen atoms in the heterocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound with similar structural features.

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar ring system but different nitrogen placement.

    Benzimidazole: A related compound with a fused benzene and imidazole ring.

Uniqueness

6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is unique due to the presence of the ethyl group and the specific arrangement of the nitrogen atoms in the ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-ethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-2-10-6-5-7-11-13(10)14-12-8-3-4-9-15(11)12/h5-7H,2-4,8-9H2,1H3

InChI Key

ASHSHDWZLHSXCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N3CCCCC3=N2

Origin of Product

United States

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